6-Hexyl-4-(2-thiazolylazo)resorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexyl-4-(2-thiazolylazo)resorcinol is an organic compound with the molecular formula C15H19N3O2S. It is a member of the azo dye family, characterized by the presence of a thiazole ring and a resorcinol moiety. This compound is known for its vibrant color and is used in various analytical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-4-(2-thiazolylazo)resorcinol typically involves the diazotization of 2-aminothiazole followed by coupling with 6-hexylresorcinol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-4-(2-thiazolylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
6-Hexyl-4-(2-thiazolylazo)resorcinol has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent for the detection of metal ions, particularly cobalt and vanadium.
Biology: Employed in various staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Mechanism of Action
The mechanism of action of 6-Hexyl-4-(2-thiazolylazo)resorcinol involves its ability to form complexes with metal ions. The thiazole and resorcinol moieties provide coordination sites for metal binding, leading to the formation of colored complexes. These complexes can be detected spectrophotometrically, making the compound useful in analytical applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-Thiazolylazo)resorcinol: Similar in structure but lacks the hexyl group, making it less hydrophobic.
2-(2,4-Dihydroxyphenylazo)thiazole: Another azo dye with similar properties but different substitution patterns.
Uniqueness
6-Hexyl-4-(2-thiazolylazo)resorcinol is unique due to its hexyl group, which enhances its hydrophobicity and makes it more suitable for certain applications, such as cloud point extraction and the detection of metal ions in non-aqueous environments .
Properties
CAS No. |
14383-66-5 |
---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-hexyl-6-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C15H19N3O2S/c1-2-3-4-5-6-11-9-12(14(20)10-13(11)19)17-18-15-16-7-8-21-15/h7-10,19-20H,2-6H2,1H3 |
InChI Key |
JXWXHRNDQDRGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.